molecular formula C29H24Cl2N2O5S B4311052 DIMETHYL 2-AMINO-1-(3,5-DICHLOROPHENYL)-5-OXO-7-PHENYL-4-(2-THIENYL)-1,4,5,6,7,8-HEXAHYDRO-3,6-QUINOLINEDICARBOXYLATE

DIMETHYL 2-AMINO-1-(3,5-DICHLOROPHENYL)-5-OXO-7-PHENYL-4-(2-THIENYL)-1,4,5,6,7,8-HEXAHYDRO-3,6-QUINOLINEDICARBOXYLATE

Cat. No.: B4311052
M. Wt: 583.5 g/mol
InChI Key: NOSSBDDYNBAHAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DIMETHYL 2-AMINO-1-(3,5-DICHLOROPHENYL)-5-OXO-7-PHENYL-4-(2-THIENYL)-1,4,5,6,7,8-HEXAHYDRO-3,6-QUINOLINEDICARBOXYLATE is a complex organic compound with a unique structure that includes multiple functional groups such as amino, oxo, phenyl, and thienyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DIMETHYL 2-AMINO-1-(3,5-DICHLOROPHENYL)-5-OXO-7-PHENYL-4-(2-THIENYL)-1,4,5,6,7,8-HEXAHYDRO-3,6-QUINOLINEDICARBOXYLATE typically involves multi-step organic reactions. One common approach is the condensation of appropriate starting materials under controlled conditions. For example, the reaction may involve the use of thienyl and phenyl derivatives, along with chlorinated aromatic compounds, under acidic or basic conditions to facilitate the formation of the quinoline ring system .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification using techniques like chromatography .

Chemical Reactions Analysis

Types of Reactions

DIMETHYL 2-AMINO-1-(3,5-DICHLOROPHENYL)-5-OXO-7-PHENYL-4-(2-THIENYL)-1,4,5,6,7,8-HEXAHYDRO-3,6-QUINOLINEDICARBOXYLATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformation .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxo groups, while reduction may produce hydroxylated compounds .

Scientific Research Applications

DIMETHYL 2-AMINO-1-(3,5-DICHLOROPHENYL)-5-OXO-7-PHENYL-4-(2-THIENYL)-1,4,5,6,7,8-HEXAHYDRO-3,6-QUINOLINEDICARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of DIMETHYL 2-AMINO-1-(3,5-DICHLOROPHENYL)-5-OXO-7-PHENYL-4-(2-THIENYL)-1,4,5,6,7,8-HEXAHYDRO-3,6-QUINOLINEDICARBOXYLATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

  • 2-AMINO-1-(3,5-DICHLOROPHENYL)-4-(5-ETHYL-2-THIENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE
  • 2-AMINO-1-(3,5-DICHLOROPHENYL)-7,7-DIMETHYL-4-(5-METHYL-2-THIENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE

Uniqueness

DIMETHYL 2-AMINO-1-(3,5-DICHLOROPHENYL)-5-OXO-7-PHENYL-4-(2-THIENYL)-1,4,5,6,7,8-HEXAHYDRO-3,6-QUINOLINEDICARBOXYLATE is unique due to its specific combination of functional groups and its potential for diverse chemical reactions. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

dimethyl 2-amino-1-(3,5-dichlorophenyl)-5-oxo-7-phenyl-4-thiophen-2-yl-4,6,7,8-tetrahydroquinoline-3,6-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H24Cl2N2O5S/c1-37-28(35)22-19(15-7-4-3-5-8-15)14-20-23(26(22)34)24(21-9-6-10-39-21)25(29(36)38-2)27(32)33(20)18-12-16(30)11-17(31)13-18/h3-13,19,22,24H,14,32H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOSSBDDYNBAHAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C(CC2=C(C1=O)C(C(=C(N2C3=CC(=CC(=C3)Cl)Cl)N)C(=O)OC)C4=CC=CS4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H24Cl2N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

583.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
DIMETHYL 2-AMINO-1-(3,5-DICHLOROPHENYL)-5-OXO-7-PHENYL-4-(2-THIENYL)-1,4,5,6,7,8-HEXAHYDRO-3,6-QUINOLINEDICARBOXYLATE
Reactant of Route 2
DIMETHYL 2-AMINO-1-(3,5-DICHLOROPHENYL)-5-OXO-7-PHENYL-4-(2-THIENYL)-1,4,5,6,7,8-HEXAHYDRO-3,6-QUINOLINEDICARBOXYLATE
Reactant of Route 3
Reactant of Route 3
DIMETHYL 2-AMINO-1-(3,5-DICHLOROPHENYL)-5-OXO-7-PHENYL-4-(2-THIENYL)-1,4,5,6,7,8-HEXAHYDRO-3,6-QUINOLINEDICARBOXYLATE
Reactant of Route 4
Reactant of Route 4
DIMETHYL 2-AMINO-1-(3,5-DICHLOROPHENYL)-5-OXO-7-PHENYL-4-(2-THIENYL)-1,4,5,6,7,8-HEXAHYDRO-3,6-QUINOLINEDICARBOXYLATE
Reactant of Route 5
Reactant of Route 5
DIMETHYL 2-AMINO-1-(3,5-DICHLOROPHENYL)-5-OXO-7-PHENYL-4-(2-THIENYL)-1,4,5,6,7,8-HEXAHYDRO-3,6-QUINOLINEDICARBOXYLATE
Reactant of Route 6
Reactant of Route 6
DIMETHYL 2-AMINO-1-(3,5-DICHLOROPHENYL)-5-OXO-7-PHENYL-4-(2-THIENYL)-1,4,5,6,7,8-HEXAHYDRO-3,6-QUINOLINEDICARBOXYLATE

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